Mitemcinal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitemcinal is a novel drug candidate that has shown promising results in preclinical studies for the treatment of gastrointestinal motility disorders. It is a small molecule agonist of the motilin receptor, a G-protein-coupled receptor that is primarily expressed in the smooth muscle cells of the gastrointestinal tract. In
Wirkmechanismus
Mitemcinal is a selective agonist of the motilin receptor, a G-protein-coupled receptor that is primarily expressed in the smooth muscle cells of the gastrointestinal tract. Activation of the motilin receptor leads to the release of motilin, a peptide hormone that stimulates gastric emptying and intestinal motility. Mitemcinal mimics the effects of motilin by binding to and activating the motilin receptor.
Biochemische Und Physiologische Effekte
Mitemcinal has been shown to increase gastric emptying and intestinal motility in preclinical models. It does this by stimulating the contraction of the smooth muscle cells in the gastrointestinal tract. Mitemcinal has also been shown to increase the release of gastrointestinal hormones such as cholecystokinin and glucagon-like peptide-1, which can have beneficial effects on glucose metabolism and satiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of mitemcinal for lab experiments is that it has been extensively studied in preclinical models, with a large body of literature available on its pharmacological properties. This makes it a useful tool for researchers investigating the role of the motilin receptor in gastrointestinal motility disorders. One limitation of mitemcinal is that it is not yet approved for clinical use, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on mitemcinal. One area of interest is the potential use of mitemcinal in combination with other drugs for the treatment of gastrointestinal motility disorders. Another area of interest is the development of more selective and potent agonists of the motilin receptor. Finally, there is a need for further research on the safety and efficacy of mitemcinal in humans, with the ultimate goal of developing a new treatment option for patients with gastrointestinal motility disorders.
Wissenschaftliche Forschungsanwendungen
Mitemcinal has been extensively studied in preclinical models for its potential use in the treatment of gastrointestinal motility disorders such as gastroparesis, functional dyspepsia, and irritable bowel syndrome. These disorders are characterized by abnormal contractions of the smooth muscle cells in the gastrointestinal tract, leading to symptoms such as nausea, vomiting, abdominal pain, and constipation. Mitemcinal has been shown to stimulate the motilin receptor, leading to increased gastric emptying and intestinal motility.
Eigenschaften
CAS-Nummer |
154738-42-8 |
---|---|
Produktname |
Mitemcinal |
Molekularformel |
C40H69NO12 |
Molekulargewicht |
756 g/mol |
IUPAC-Name |
(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione |
InChI |
InChI=1S/C40H69NO12/c1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29/h20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3/t22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-/m1/s1 |
InChI-Schlüssel |
BELMMAAWNYFCGF-PZXAHSFZSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC |
SMILES |
CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC |
Kanonische SMILES |
CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC |
Andere CAS-Nummern |
154738-42-8 |
Synonyme |
de(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid GM 611 GM-611 GM611 mitemcinal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.